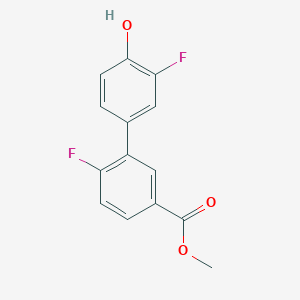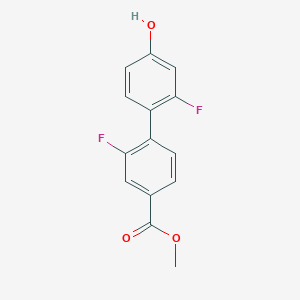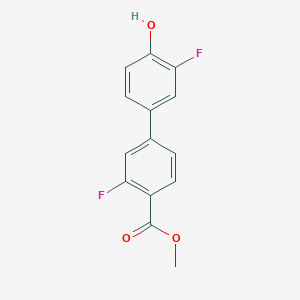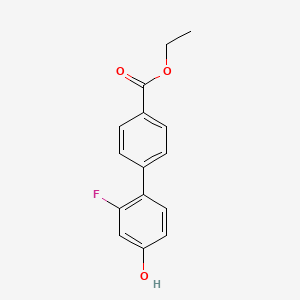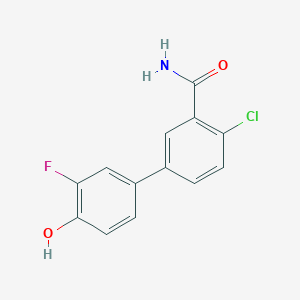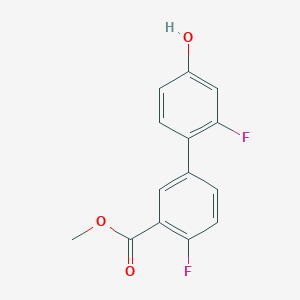
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2F5FMCPhP95) is a fluorinated phenol compound with a wide range of applications in the scientific research field. It has been used in the synthesis of pharmaceuticals, for its ability to act as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. 2F5FMCPhP95 has also been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the growth of some cancer cells.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been studied as an antimicrobial agent, with research showing that it has the ability to inhibit the growth of bacteria and fungi. It has also been used as a reagent in the synthesis of other compounds, such as 2-fluoro-5-methoxycarbonylbenzyl alcohol. Additionally, 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been studied for its potential as a cancer inhibitor, with research showing that it has the ability to inhibit the growth of certain cancer cells.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antimicrobial agent by inhibiting the growth of bacteria and fungi through the inhibition of cell wall synthesis. Additionally, it is believed to act as a cancer inhibitor by inhibiting the growth of certain cancer cells through the inhibition of cell division and cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% are not fully understood. However, research has shown that it has the potential to inhibit the growth of certain cancer cells, as well as inhibit the growth of bacteria and fungi. Additionally, research has also shown that it has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the metabolism of arachidonic acid.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a highly reactive compound. Additionally, it is stable in a wide range of pH levels and temperatures. However, there are some limitations to the use of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments. It is a highly toxic compound and should be handled with caution. Additionally, it is volatile and can easily be lost during storage and handling.
Zukünftige Richtungen
The potential of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has yet to be fully explored. However, there are several potential future directions for the use of this compound. One potential direction is the use of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a drug delivery system. Additionally, it could be used to study the mechanism of action of other drugs, as well as to study the effects of different drugs on certain cell types. Furthermore, it could be used to study the effects of different environmental conditions on the growth of bacteria and fungi. Finally, it could be used to study the effects of different compounds on the activity of certain enzymes.
Synthesemethoden
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized through a process known as the Friedel-Crafts alkylation reaction. This reaction involves the reaction of an alkyl halide and an aromatic compound in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride. The resulting product is a substituted aromatic compound with a fluorine atom attached to the aromatic ring. The synthesis of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be accomplished using this reaction by reacting 3-fluoro-5-methoxycarbonylphenyl bromide with 2-fluoro-5-chlorophenol in the presence of aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, and yields 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as the major product.
Eigenschaften
IUPAC Name |
methyl 3-fluoro-5-(4-fluoro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)10-4-9(5-11(15)6-10)8-2-3-12(16)13(17)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQYFMLSQCMMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684483 |
Source


|
| Record name | Methyl 4',5-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-72-4 |
Source


|
| Record name | Methyl 4',5-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374724.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374728.png)
